molecular formula C16H21NO6 B594396 Cbz-L-allysine ethylene acetal CAS No. 852822-01-6

Cbz-L-allysine ethylene acetal

Cat. No.: B594396
CAS No.: 852822-01-6
M. Wt: 323.345
InChI Key: IXBOEVIPNQUBFK-ZDUSSCGKSA-N
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Description

Cbz-L-allysine ethylene acetal is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a carbobenzoxy (Cbz) protecting group, an allysine moiety, and an ethylene acetal group. The presence of these functional groups makes this compound a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-L-allysine ethylene acetal typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of L-allysine: The amino group of L-allysine is protected using a carbobenzoxy (Cbz) group. This is achieved by reacting L-allysine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

    Formation of Ethylene Acetal: The protected L-allysine is then reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the ethylene acetal group. This step involves the formation of a cyclic acetal through the reaction of the aldehyde group of L-allysine with ethylene glycol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Cbz-L-allysine ethylene acetal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethylene acetal group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield Cbz-protected allysine aldehyde or carboxylic acid, while reduction can produce Cbz-protected allysine alcohol or amine.

Scientific Research Applications

Cbz-L-allysine ethylene acetal has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications, particularly in the context of lysine residues.

    Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Cbz-L-allysine ethylene acetal can be compared with other similar compounds, such as:

    Cbz-L-lysine: Similar in structure but lacks the ethylene acetal group, making it less versatile in certain synthetic applications.

    Cbz-L-ornithine: Contains an additional methylene group compared to Cbz-L-allysine, affecting its reactivity and applications.

    Cbz-L-2,4-diaminobutyric acid: Another similar compound with different functional groups, leading to distinct chemical properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-5-(1,3-dioxolan-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c18-15(19)13(7-4-8-14-21-9-10-22-14)17-16(20)23-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBOEVIPNQUBFK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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